

Spectroscopic analysis to confirm the identity of 1-Propynylmagnesium bromide

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Compound of Interest

Compound Name: 1-Propynylmagnesium bromide

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Spectroscopic Guide to the Identification of 1-Propynylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Spectroscopic Techniques for the Verification of **1-Propynylmagnesium Bromide** and its Alternatives.

This guide provides a comprehensive comparison of spectroscopic methods for the positive identification of **1-propynylmagnesium bromide**, a crucial Grignard reagent in organic synthesis. Experimental data for **1-propynylmagnesium bromide** is compared with its common alternative, ethynylmagnesium bromide, and its isomeric counterpart, propargylmagnesium bromide. Detailed experimental protocols are provided to ensure accurate and reproducible spectroscopic analysis of these air- and moisture-sensitive compounds.

Spectroscopic Data Comparison

The identity and purity of **1-propynylmagnesium bromide** can be unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the expected spectroscopic data for **1-propynylmagnesium bromide** and its alternatives in a tetrahydrofuran (THF) solution.

Table 1: ¹H NMR Spectroscopic Data

Compound	Functional Group	Chemical Shift (δ , ppm)	Multiplicity
1-Propynylmagnesium bromide	$\text{CH}_3\text{-C}\equiv$	~1.8 - 2.0	Singlet
Ethynylmagnesium bromide	$\text{H-C}\equiv$	~2.0 - 2.5	Singlet
Propargylmagnesium bromide	$\equiv\text{C-H}$	~2.1	Triplet
$\text{Mg-CH}_2\text{-C}\equiv$	~1.7	Doublet	

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Carbon Atom	Chemical Shift (δ , ppm)
1-Propynylmagnesium bromide	$\text{CH}_3\text{-C}\equiv$	~5
$\text{CH}_3\text{-C}\equiv$	~80	
$\equiv\text{C-MgBr}$	~110	
Ethynylmagnesium bromide	$\text{H-C}\equiv$	~85
$\equiv\text{C-MgBr}$	~105	
Propargylmagnesium bromide	$\text{Mg-CH}_2\text{-C}\equiv$	~25
$\text{Mg-CH}_2\text{-C}\equiv$	~80	
$\equiv\text{C-H}$	~85	

Table 3: Infrared (IR) Spectroscopic Data

Compound	Bond Vibration	Wavenumber (cm ⁻¹)	Intensity
1-Propynylmagnesium bromide	C≡C Stretch	~2100 - 2150	Medium-Weak
Ethynylmagnesium bromide	≡C-H Stretch	~3300	Strong
C≡C Stretch	~2070 - 2100	Medium	
Propargylmagnesium bromide	≡C-H Stretch	~3300	Strong
C≡C Stretch	~2110	Weak	

Experimental Protocols

Accurate spectroscopic analysis of Grignard reagents requires stringent anhydrous and oxygen-free conditions.

Protocol 1: Sample Preparation for NMR Spectroscopy

- **Glassware Preparation:** All glassware (NMR tube, syringes, needles) must be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅). J. Young NMR tubes are recommended for their superior seal against the atmosphere.
- **Solvent Preparation:** Anhydrous deuterated tetrahydrofuran (THF-d₈) is the required solvent. It should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere (N₂ or Ar).
- **Sample Transfer:** All manipulations must be performed under a positive pressure of an inert gas using Schlenk line techniques or within a glovebox.
 - In a glovebox: Directly transfer an aliquot of the **1-propynylmagnesium bromide** solution (typically 0.1-0.2 mL of a 0.5 M solution) into the J. Young NMR tube.

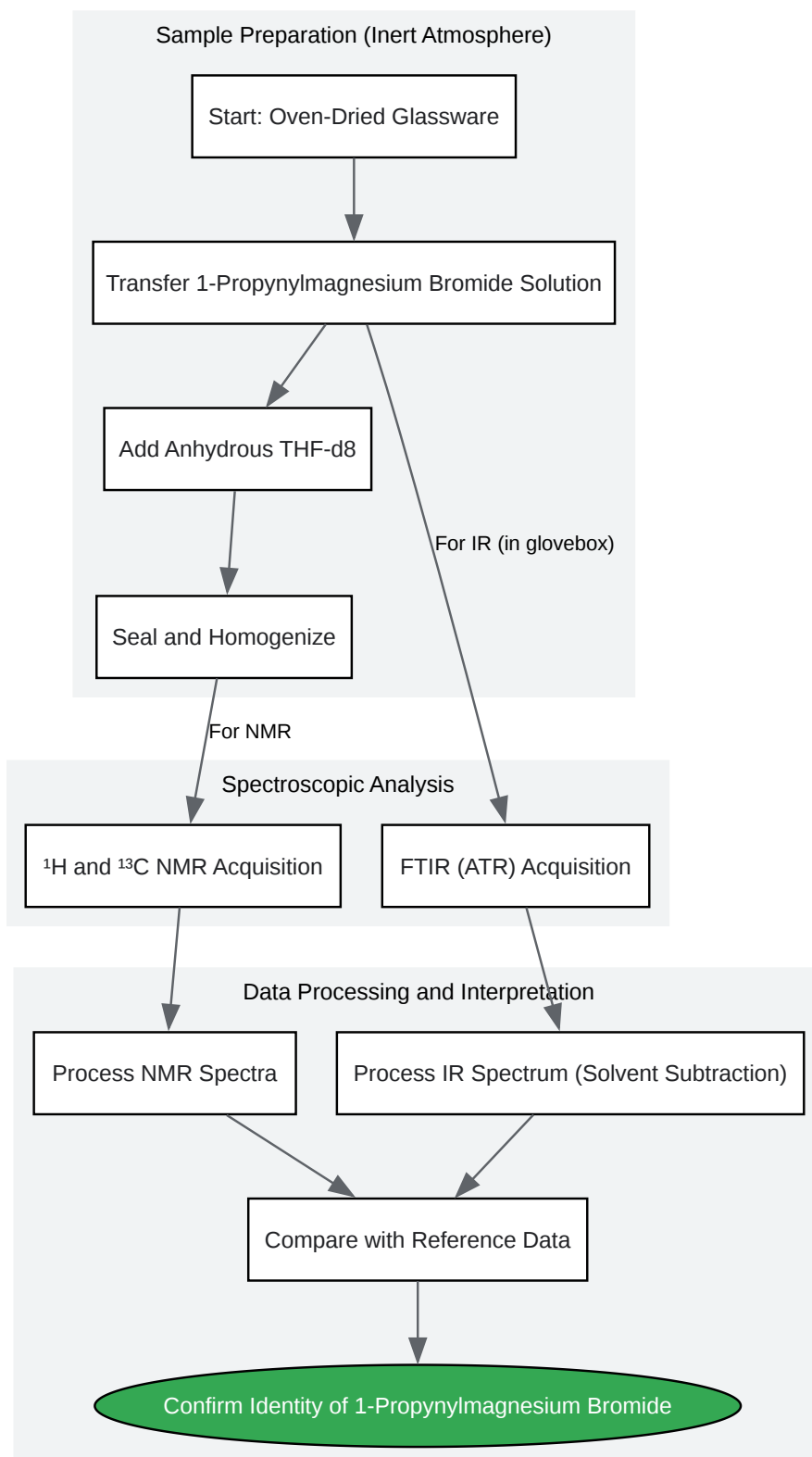
- Using a Schlenk line: Purge the NMR tube with inert gas. Using a gas-tight syringe, draw up the desired amount of the Grignard solution and quickly transfer it to the NMR tube.
- Solvent Addition: Add approximately 0.5 mL of anhydrous THF-d₈ to the NMR tube using a gas-tight syringe.
- Sealing and Homogenization: Securely close the J. Young valve. Gently invert the tube several times to ensure a homogeneous solution.
- Analysis: The sample is now ready for NMR analysis.

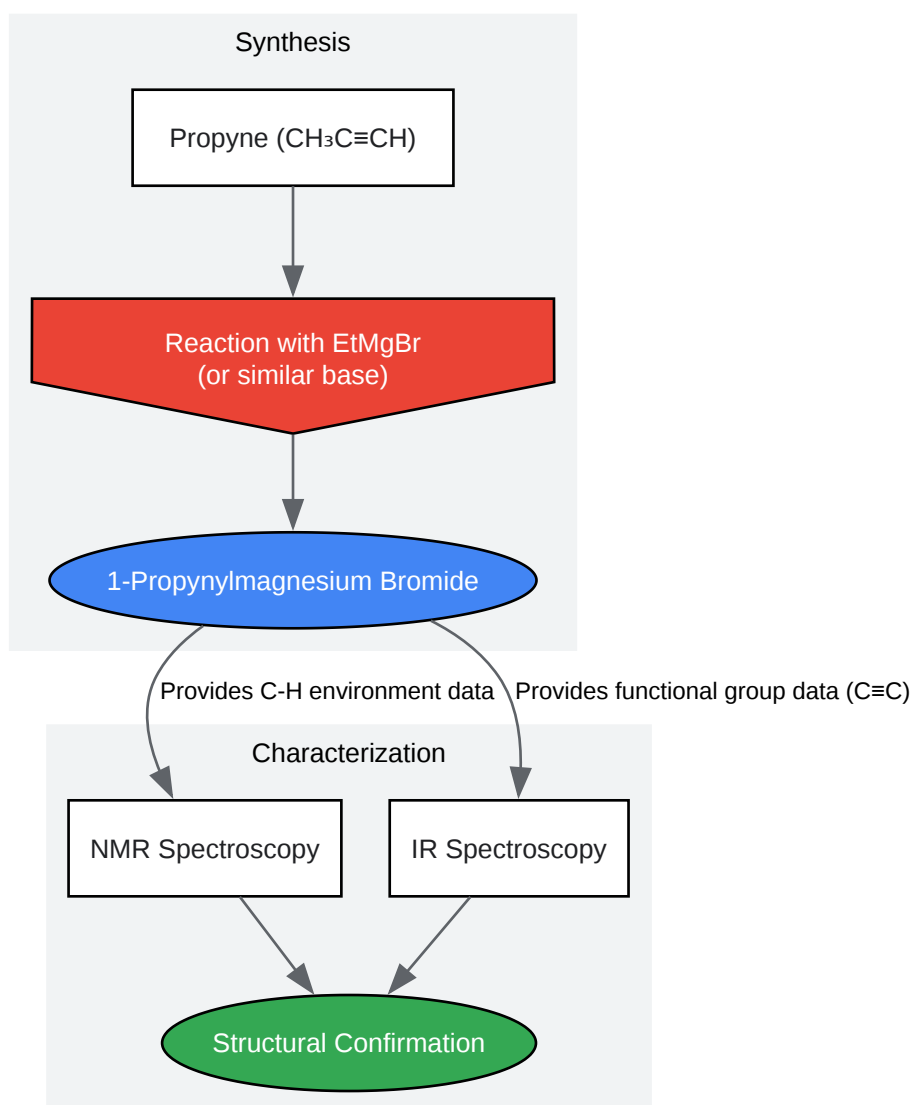
Protocol 2: Sample Preparation for IR Spectroscopy

- Instrument Preparation: The ATR-FTIR spectrometer should be placed in a nitrogen-purged glovebox to exclude atmospheric moisture and carbon dioxide.
- Sample Application: Apply a small drop of the **1-propynylmagnesium bromide** solution directly onto the ATR crystal.
- Data Acquisition: Immediately acquire the IR spectrum. The spectrum of the THF solvent should be acquired separately and subtracted from the sample spectrum to isolate the signals of the Grignard reagent.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the preparation and spectroscopic analysis of **1-propynylmagnesium bromide**.





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